molecular formula C9H10N2 B160300 5-Amino-2-methylindole CAS No. 7570-49-2

5-Amino-2-methylindole

Cat. No. B160300
CAS RN: 7570-49-2
M. Wt: 146.19 g/mol
InChI Key: JQULCCZIXYRBSE-UHFFFAOYSA-N
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Description

5-Amino-2-methylindole, also known as 2-Methylindol-5-ylamine, is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . It is used as a reactant for the preparation of various substances including cytotoxic and antimitotic agents, potential antimicrobial aminoketones, inhibitors of monoamine oxidase (MAO), Protein kinase c theta (PKCθ) inhibitors, Factor Xa inhibitors, inhibitors of vascular endothelial growth factor type 2 (VEGFR-2), and Demethylasterriquinone B1 receptor ligands .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-methylindole consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing two double bonds and one nitrogen atom . The molecule also contains an amino group (-NH2) and a methyl group (-CH3) attached to the indole ring .


Physical And Chemical Properties Analysis

5-Amino-2-methylindole is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to light, air, and heat .

Scientific Research Applications

Cytotoxic and Antimitotic Agents

5-Amino-2-methylindole is used as a reactant in the preparation of cytotoxic and antimitotic agents. These agents are crucial in cancer research for their ability to kill or stop the growth of cancer cells by interfering with cell division (mitosis) .

Antimicrobial Aminoketones

This compound serves as a precursor in synthesizing potential antimicrobial aminoketones. These substances are studied for their effectiveness in inhibiting the growth of microorganisms, which can be beneficial in developing new antibiotics .

Monoamine Oxidase (MAO) Inhibitors

Researchers use 5-Amino-2-methylindole to develop inhibitors of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. MAO inhibitors can treat various neurological disorders, including depression and Parkinson’s disease .

4. Protein Kinase C Theta (PKCθ) Inhibitors The compound is also involved in creating inhibitors for protein kinase C theta, which plays a role in T-cell activation and is a target for immunosuppressive drugs to treat autoimmune diseases and prevent transplant rejection .

Factor Xa Inhibitors

In the field of cardiovascular research, 5-Amino-2-methylindole is used to develop factor Xa inhibitors, which are anticoagulants that prevent blood clots and are used to treat and prevent deep vein thrombosis and pulmonary embolism .

6. Vascular Endothelial Growth Factor Type 2 (VEGFR-2) Inhibitors This compound is instrumental in synthesizing inhibitors of VEGFR-2, which can control tumor growth by inhibiting angiogenesis—the formation of new blood vessels that supply nutrients to tumors .

Demethylasterriquinone B1 Receptor Ligands

5-Amino-2-methylindole is used to create ligands for demethylasterriquinone B1 receptors, which have potential applications in treating diabetes due to their role in insulin signaling pathways .

Synthesis of Indole Derivatives

Finally, it is used in the synthesis of various indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals with diverse biological activities .

Safety And Hazards

5-Amino-2-methylindole is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .

Relevant Papers The search results include references to peer-reviewed papers related to 5-Amino-2-methylindole . One such paper discusses the rational design of novel CYP2A6 inhibitors . Another paper reviews the synthesis of indole derivatives, which includes 5-Amino-2-methylindole .

properties

IUPAC Name

2-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQULCCZIXYRBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370072
Record name 5-Amino-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methylindole

CAS RN

7570-49-2
Record name 5-Amino-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-methyl-5-nitroindole (1 g, 5.7 mmol) in ethanol (25 ml) and THF (25 ml) containg 10% palladium on charcoal (128 mg) was hydrogenated until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated to give 5-amino-2-methylindole (830 mg, quant.).
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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25 mL
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Name
Quantity
25 mL
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solvent
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Quantity
128 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2.0 gm (11.4 mMol) 2-methyl-5-nitro-1H-indole in 100 mL 1:1 ethanol:tetrahydrofuran were added 0.25 gm 5% palladium on carbon. The suspension was hydrogenated at ambient temperature at an initial hydrogen pressure of 60 p.s.i. After 5 hours the reaction mixture was filtered and the filtrate concentrated under reduced pressure to give 1.5 gm of a dark brown solid. The solid was purified by flash chromatography, eluting with a gradient of dichloromethane containing 0-3% methanol, to give 1.19 gm (71.7%) of the title compound as light brown plates.
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.25 g
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catalyst
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
60
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-methyl-5-nitroindole (200 mg, 1.13 mmol) and palladium on carbon (20 mg, 10%) in 10 mL of ethanol was added hydrazine (100 mg, 3.4 mmol) and heated at 80° C. for 16 hours. The reaction mixture was filtered through celite and concentrated in vacuo to provide a red-brown solid which was used without further purification. RP18-HPLC RT: 1.278 minutes; API MS: 147.1 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
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20 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
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100 mg
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structure-activity relationship (SAR) of 5-Amino-2-methylindole derivatives as bacterial hyaluronidase inhibitors?

A: Research indicates that 5-Amino-2-methylindole serves as a promising scaffold for developing bacterial hyaluronidase inhibitors. Specifically, N-alkylated 5-Amino-2-methylindoles demonstrate inhibitory activity against the bacterial enzyme hyaluronate lyase from S. agalactiae (hylB4755) in the micromolar range at optimum pH []. Interestingly, incorporating various functional groups at position 5 of the indole ring significantly influences inhibitory activity. While amino or acidic substituents maintain or enhance activity, N-acylation leads to a substantial decrease in inhibitory potential []. This suggests that the presence of a hydrogen bond donor at the 5-position, and a free NH group on the indole are important for activity. Further modifications, such as 1,3-disubstitution on the indole ring, generally diminish inhibitory activity against hylB4755 []. These findings highlight the importance of the 5-amino group and the impact of substituents on the inhibitory activity of 5-Amino-2-methylindole derivatives against bacterial hyaluronidases.

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